

Secalciferol: A Comprehensive Technical Guide to its Synonyms, Biological Activity, and Scientific Applications

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Compound of Interest

Compound Name: *Secalciferol*

Cat. No.: *B192353*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, a significant metabolite of Vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism. While often overshadowed by the more potent calcitriol, a growing body of research highlights its unique biological functions and therapeutic potential. This technical guide provides an in-depth overview of **Secalciferol**, encompassing its various synonyms and alternative names used in scientific literature, its quantitative biological activities, detailed experimental protocols for its study, and a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Synonyms and Alternative Names for Secalciferol

In scientific literature and chemical databases, **Secalciferol** is referred to by a variety of names. A comprehensive understanding of this nomenclature is essential for conducting thorough literature searches and for clear communication within the scientific community.

Category	Name
International Nonproprietary Name (INN)	Secalciferol
Systematic (IUPAC) Name	(3 β ,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
Common Chemical Names	(24R)-24,25-Dihydroxyvitamin D3
24(R),25-Dihydroxycholecalciferol	
(24R)-Hydroxycalcidiol	
Brand Name	Osteo D
CAS Registry Number	55721-11-4
PubChem CID	5283748
ChEBI ID	CHEBI:28818
Other Identifiers	Ro 21-5816, 24R,25(OH)2D3

Quantitative Biological Data

Secalciferol exhibits distinct biological activities, particularly in its interaction with the Vitamin D Receptor (VDR) and its pharmacokinetic profile. The following tables summarize key quantitative data from various studies.

In Vitro Activity

Parameter	Value	Cell Line/System	Reference
EC50 for VDR Activation	150 nM	IZ-CYP24 and 12-VDRE cells	[1][2]

Human Pharmacokinetics (Following a 25 μ g intravenous bolus)

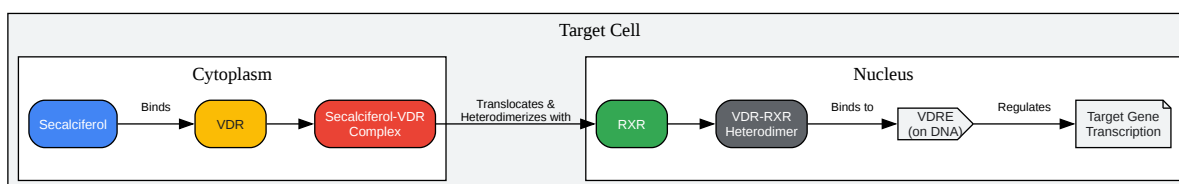
Parameter	Value	Reference
Half-life ($t_{1/2}$)	3.0 ± 0.9 hours (initial phase)	[3][4]
	8.2 ± 2.9 days (terminal phase)	[3][4]
Volume of Distribution (Vd)	0.19 ± 0.02 L/kg	[3][4]
Oral Bioavailability	~70%	[3]

Key Signaling Pathways

Secalciferol exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway is mediated by the nuclear Vitamin D Receptor (VDR), while the non-genomic pathways involve rapid, membrane-associated events.

Genomic Signaling Pathway

The genomic actions of **Secalciferol** are initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial for the long-term regulation of calcium and phosphate homeostasis.

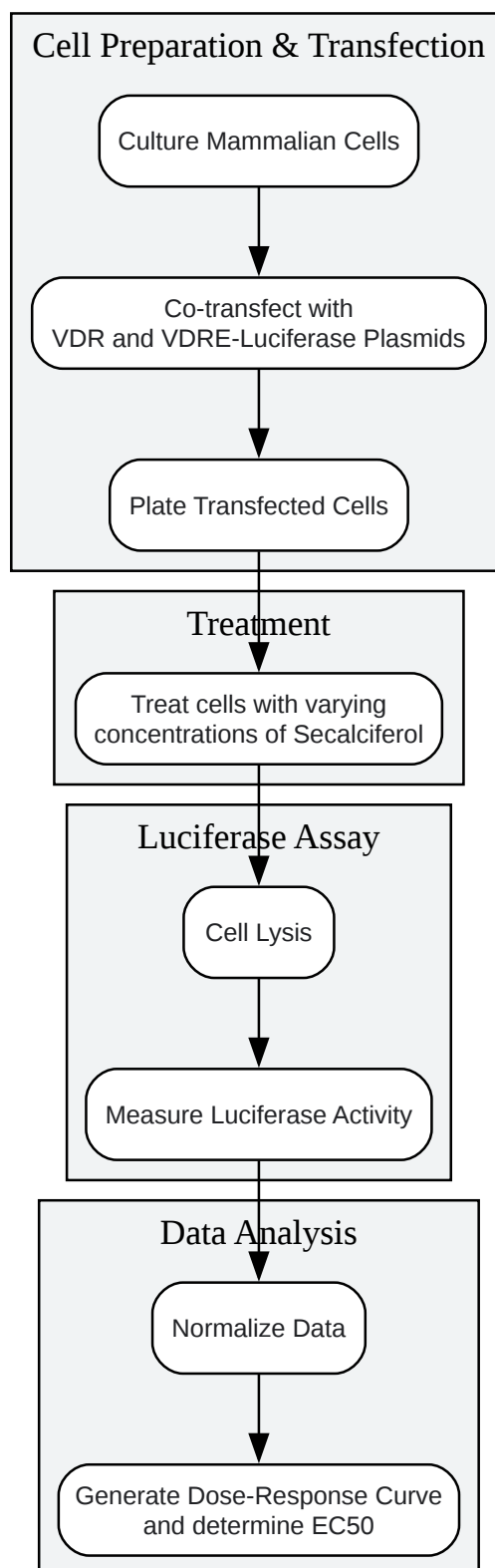
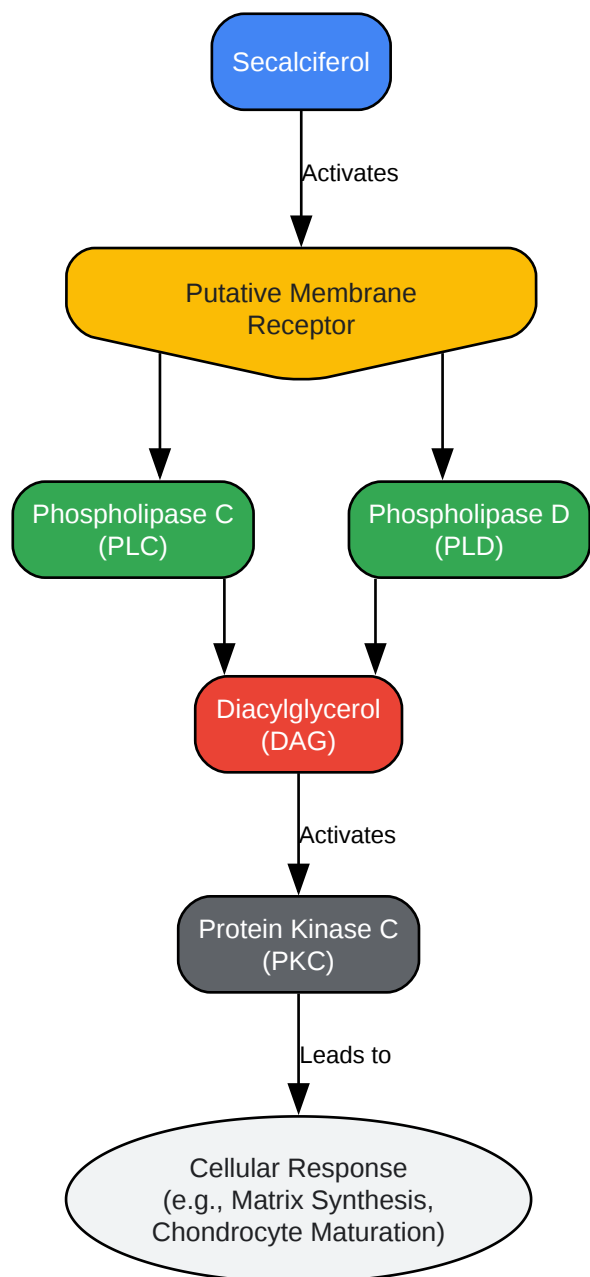


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Genomic Signaling Pathway of **Secalciferol**.

Non-Genomic Signaling Pathway in Chondrocytes

Secalciferol has been shown to induce rapid, non-genomic effects, particularly in chondrocytes, the cells responsible for cartilage formation. These effects are mediated by a putative membrane receptor and involve the activation of intracellular signaling cascades, such as the Protein Kinase C (PKC) pathway. This pathway is important for chondrocyte differentiation and matrix synthesis.[5]



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